molecular formula C18H15NO4 B5629720 (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE

Cat. No.: B5629720
M. Wt: 309.3 g/mol
InChI Key: RQHQPTASOUIIDK-VGOFMYFVSA-N
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Description

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE is an organic compound that belongs to the class of compounds known as stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound features a benzodioxole ring and a dimethoxyphenyl group, connected by a propenenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 1,3-benzodioxole and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Propenenitrile: The resulting intermediate undergoes a reaction with a nitrile source, such as acetonitrile, under basic conditions to form the propenenitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Stilbenoids are known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound may be studied for similar activities.

Medicine

    Pharmaceutical Research:

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE would depend on its specific biological or chemical activity. Generally, stilbenoids exert their effects through interactions with various molecular targets, such as enzymes, receptors, and signaling pathways. The benzodioxole and dimethoxyphenyl groups may contribute to the compound’s ability to interact with these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Another well-known stilbenoid with antioxidant and anti-inflammatory properties.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.

    Oxyresveratrol: A hydroxylated derivative with potent antioxidant activity.

Uniqueness

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYPHENYL)PROP-2-ENENITRILE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other stilbenoids

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-20-15-6-4-13(9-17(15)21-2)14(10-19)7-12-3-5-16-18(8-12)23-11-22-16/h3-9H,11H2,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHQPTASOUIIDK-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC3=C(C=C2)OCO3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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